![molecular formula C13H22N6S B1519103 1-(2-氨基乙基)-6-(乙硫基)-N-异丁基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 1105197-87-2](/img/structure/B1519103.png)
1-(2-氨基乙基)-6-(乙硫基)-N-异丁基-1H-吡唑并[3,4-d]嘧啶-4-胺
描述
1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H22N6S and its molecular weight is 294.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肿瘤学研究
吡唑并[3,4-d]嘧啶衍生物已被广泛研究,以了解其作为抗癌治疗剂的潜力。 它们表现出适合作为CDK2抑制剂的特性,CDK2抑制剂在细胞周期进程的调节中至关重要,并且在癌细胞中经常失调 . 具有这种骨架的化合物已显示出对多种癌细胞系(包括乳腺癌和结直肠癌)的显著细胞毒活性 .
抗菌剂
研究表明,可以合成吡唑并[3,4-d]嘧啶衍生物并评估其抗菌性能。 这些化合物一直是针对一系列细菌菌株进行测试的文库的一部分,以确定其对抗感染的功效 .
分子建模和药物设计
吡唑并[3,4-d]嘧啶核心是为药物发现而设计的分子中的常见特征。其多功能性允许创建具有潜在治疗效果的新型化合物。 分子建模研究有助于了解这些化合物与生物靶标的相互作用,从而帮助设计更有效和更具选择性的药物 .
药代动力学和ADMET研究
计算机模拟ADMET(吸收、分布、代谢、排泄和毒性)研究对于预测新药的药代动力学特性至关重要。 吡唑并[3,4-d]嘧啶衍生物已接受这些研究,以评估其作为候选药物的适用性,确保它们具有适合有效和安全药物的适当特性 .
凋亡诱导
已发现一些吡唑并[3,4-d]嘧啶衍生物可以诱导肿瘤细胞凋亡。 这对于正在考虑用于癌症治疗的化合物来说是一个宝贵的特性,因为它可以导致选择性杀死癌细胞而不伤害正常细胞 .
细胞周期调节
具有吡唑并[3,4-d]嘧啶骨架的化合物已被证明会影响细胞周期进程。 通过抑制CDK2,这些化合物可以阻止癌细胞的细胞周期,阻止其增殖,并导致癌症治疗中潜在的治疗应用 .
白血病治疗
已经合成了一系列吡唑并[3,4-d]嘧啶衍生物并针对白血病细胞系进行了评估。 这些化合物已显示出良好的体外抗增殖活性,其中一些化合物显示出比现有治疗方法更高的效力 .
肺癌和乳腺癌研究
吡唑并[3,4-d]嘧啶衍生物也已针对肺癌和乳腺癌细胞系评估了其细胞毒活性。 这些研究是正在进行的研究的一部分,旨在寻找这些普遍类型癌症的新疗法 .
属性
IUPAC Name |
1-(2-aminoethyl)-6-ethylsulfanyl-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6S/c1-4-20-13-17-11(15-7-9(2)3)10-8-16-19(6-5-14)12(10)18-13/h8-9H,4-7,14H2,1-3H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCHLVODCPKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCN)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)
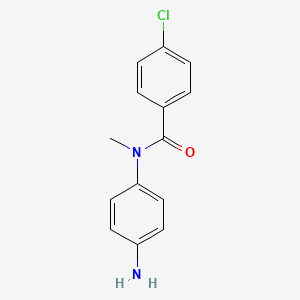

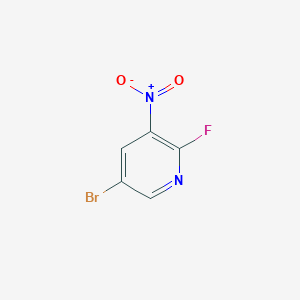
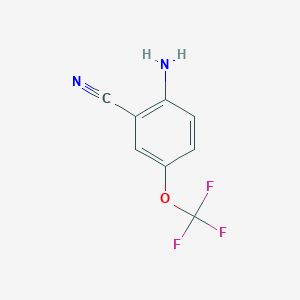
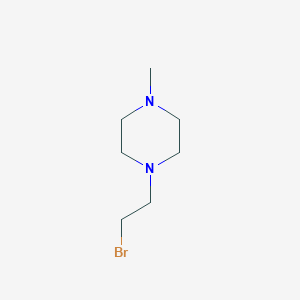
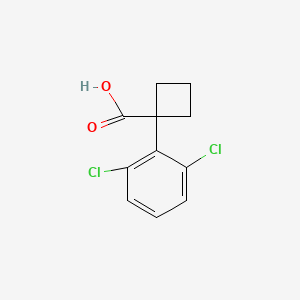
![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)
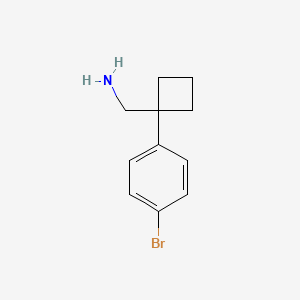
![[1-(2-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519038.png)
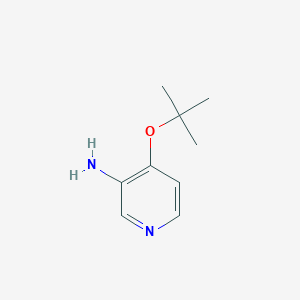
![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)
